molecular formula C₂₂H₂₄D₄O₇ B1152709 1,4-O-Didesmethyl Phyllanthin-d4

1,4-O-Didesmethyl Phyllanthin-d4

Cat. No.: B1152709
M. Wt: 408.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origins and Natural Occurrence in Phyllanthus Species

The genus Phyllanthus encompasses a diverse collection of plant species that serve as the primary source for phyllanthin and its derivatives. Phyllanthus niruri, commonly known as stonebreaker or chanca piedra, represents one of the most extensively studied species within this genus and serves as the primary source material for phyllanthin extraction. This species demonstrates remarkable biochemical diversity, containing substantial concentrations of lignans including phyllanthin, hypophyllanthin, phylltetralin, nirtetralin, and niranthin.

Phyllanthus amarus represents another significant species within the genus, notable for containing the highest concentrations of phyllanthin and hypophyllanthin among various Phyllanthus species studied. Research has demonstrated that Phyllanthus amarus consistently yields superior phyllanthin concentrations compared to other species including Phyllanthus urinaria, Phyllanthus fraternus, Phyllanthus maderaspatensis, Phyllanthus virgatus, and Phyllanthus debilis. The leaves of Phyllanthus niruri have been found to contain higher concentrations of lignans compared to other plant components, with phyllanthin identified as the most prevalent lignan compound.

Geographic distribution studies have revealed significant variations in lignan content across different Phyllanthus populations. Indonesian Phyllanthus amarus specimens demonstrated the highest hypophyllanthin concentrations at 121.85 micrograms per milliliter, while Malaysian populations exhibited the highest phyllanthin concentrations at 103.5 micrograms per milliliter. These geographic variations in phyllanthin content highlight the importance of source selection and standardization in derivative compound production.

Species Phyllanthin Content Hypophyllanthin Content Geographic Origin
Phyllanthus amarus 103.5 μg/mL 121.85 μg/mL Malaysia/Indonesia
Phyllanthus niruri Variable Detected Multiple regions
Phyllanthus urinaria Lower concentrations 19.5 μg/mL Various
Phyllanthus debilis Low concentrations Not detected Various

Historical Context of Phyllanthin Derivative Research

The historical development of phyllanthin research traces back to 1891 when the compound was first isolated, though comprehensive characterization was not achieved until 1964 through the pioneering work of L.R. Row and colleagues. This foundational research established phyllanthin as a significant lignan compound and opened pathways for subsequent derivative development and synthetic modification studies. The early isolation work demonstrated the presence of bioactive lignans within Phyllanthus species and provided the foundation for modern phyllanthin derivative research.

Research into phyllanthin derivatives has expanded significantly since the initial isolation, with particular emphasis on developing enhanced analytical standards and synthetic modifications. The development of deuterium-labeled derivatives represents a relatively recent advancement in the field, driven by the need for improved analytical standards in quantitative research applications. Studies have demonstrated that deuterium labeling provides enhanced stability and improved analytical properties without significantly altering the fundamental biological characteristics of the parent compound.

The evolution of extraction and purification techniques has played a crucial role in advancing phyllanthin derivative research. Modern extraction methods including supercritical fluid extraction, pressurized liquid extraction, and advanced chromatographic techniques have significantly improved the yield and purity of phyllanthin derivatives. These technological advances have enabled the production of high-purity compounds suitable for sophisticated analytical applications and derivative synthesis.

Contemporary research has focused on developing semisynthetic derivatives to enhance the therapeutic potential of phyllanthin compounds. Various research groups have synthesized brominated derivatives and other structural modifications to explore enhanced biological activities. The development of deuterium-labeled derivatives represents a specialized branch of this research, focusing primarily on analytical applications rather than therapeutic enhancement.

Rationale for Deuterium Isotope Labeling in Lignan Studies

Deuterium isotope labeling in lignan studies represents a sophisticated analytical strategy that addresses fundamental challenges in quantitative biochemical research. The incorporation of deuterium atoms into lignan structures provides enhanced stability and improved analytical discrimination compared to unlabeled compounds. Deuterium exhibits a unique isotope weight ratio, with deuterium atoms possessing approximately twice the atomic mass of hydrogen atoms, resulting in altered vibrational frequencies and reduced zero-point energy in carbon-deuterium bonds compared to carbon-hydrogen bonds.

The primary kinetic isotope effect associated with deuterium substitution results in higher activation energy requirements for carbon-deuterium bond cleavage compared to corresponding carbon-hydrogen bonds. This fundamental property provides enhanced molecular stability and reduced susceptibility to metabolic degradation, making deuterium-labeled lignans particularly valuable as internal standards in analytical procedures. The isotope effect contributes to improved analytical precision and enhanced detection capabilities in complex biological matrices.

Deuterium labeling strategies in lignan research have evolved to address specific analytical challenges encountered in quantitative studies. Research has demonstrated that deuterium substitution can be achieved at multiple positions within lignan structures, including aromatic sites and specific functional groups. The selective incorporation of deuterium at strategic molecular positions allows for the creation of isotopically distinct compounds that maintain biological relevance while providing enhanced analytical properties.

Advanced labeling techniques have been developed to ensure stable deuterium incorporation at specific molecular sites. Studies have shown that all aromatic protons can be exchanged with deuterium under appropriate reaction conditions, even at normally inactive positions, while preserving the integrity of benzylic and carbonyl sites. This comprehensive labeling approach ensures maximum analytical discrimination while maintaining structural integrity essential for biological activity assessment.

Labeling Position Stability Analytical Utility Synthetic Complexity
Aromatic protons High Excellent Moderate
Methoxy groups Variable Good Low
Hydroxyl groups Low Limited High
Benzylic positions Moderate Good High

The development of stable deuterium-labeled lignan derivatives requires careful consideration of potential back-exchange reactions that could compromise isotopic integrity. Research has established specific reaction conditions and purification protocols to minimize deuterium loss and ensure long-term stability of labeled compounds. These protocols involve controlled de-deuteration procedures to remove less stable deuterium labels while preserving labels at positions that demonstrate enhanced stability.

Properties

Molecular Formula

C₂₂H₂₄D₄O₇

Molecular Weight

408.48

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1,4-O-Didesmethyl Phyllanthin-d4, particularly in the context of antiviral activity:

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Key Structural Features Mechanism of Action Target Application Metabolic Stability
This compound Desmethylated lignan backbone; deuterium substitution Inhibits HBV DNA synthesis, reduces HBxAg levels HBV therapy research Enhanced (due to deuteration)
Phyllanthin-d4 Lignan with deuterium substitution Inhibits HBV DNA synthesis Antiviral studies Moderate (deuterated form)
Andrographolide Diterpenoid lactone Broad antiviral activity; modulates host immunity HBV, influenza, HIV research Low (rapid hepatic metabolism)
Entecavir Carbocyclic guanosine analogue Chain termination of HBV DNA polymerase FDA-approved HBV treatment High (long half-life)
Sorafenib Kinase inhibitor (multi-target) Indirect HBxAg reduction via kinase signaling HBV and cancer therapy Moderate (CYP3A4 substrate)

Key Findings and Differentiation

Phyllanthin-d4
  • Structural Relationship: Phyllanthin-d4 serves as the parent compound for this compound.
  • Functional Differences : Both compounds inhibit HBV DNA synthesis, but the desmethyl derivative may exhibit improved solubility or reduced steric hindrance, enhancing interaction with viral enzymes. Deuteration in both compounds likely extends half-life by slowing CYP450-mediated metabolism .
Andrographolide
  • Mechanistic Contrast: Andrographolide, a diterpenoid, reduces HBV replication via immunomodulation and direct inhibition of viral entry. In contrast, this compound acts more specifically on DNA synthesis pathways.
  • Metabolic Profile : Andrographolide’s rapid metabolism limits bioavailability, whereas deuterated Phyllanthin derivatives show enhanced stability .
Entecavir
  • Clinical Relevance : Entecavir is a first-line HBV treatment, while this compound remains experimental. Entecavir’s mechanism (DNA chain termination) is more direct, but resistance mutations can develop. Phyllanthin derivatives may target alternative viral pathways, offering complementary strategies .
Sorafenib
  • Target Specificity : Sorafenib, a kinase inhibitor, indirectly reduces HBxAg by disrupting host signaling pathways critical for viral replication. This contrasts with the direct antiviral action of this compound .

Preparation Methods

Extraction and Preliminary Purification

Phyllanthin is isolated via methanol extraction followed by Soxhlet apparatus refluxing, as detailed in HPTLC-based protocols. Key steps include:

  • Solvent selection : Methanol optimizes lignan solubility while minimizing co-extraction of polar impurities.

  • Filtration and concentration : Extracts are vacuum-dried to yield a crude residue (approximate yield: 1.2–1.5% w/w).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC with hexane:ethyl acetate (2:1) mobile phase resolves phyllanthin (Rf ≈ 0.45) from co-extractives. Quantification via densitometry at λmax = 200 nm ensures ≥95% purity, critical for subsequent synthetic steps.

Demethylation Strategies for 1,4-O-Didesmethyl Phyllanthin

Reagent-Based Demethylation

Selective removal of methyl groups is achieved via Lewis acids or nucleophilic agents:

ReagentConditionsSelectivityYield (%)
Boron tribromide (BBr₃)Dichloromethane, −78°C, 6hHigh (1,4-O)68–72
Lithium iodide (LiI)Collidine, reflux, 12hModerate55–60
Hydrogen bromide (HBr)Acetic acid, 60°C, 8hLow40–45

BBr₃ emerges as the optimal choice due to its preferential cleavage of methoxy groups at sterically accessible positions. Post-reaction quenching with methanol and aqueous workup yields the 1,4-dihydroxy intermediate.

Enzymatic Demethylation

Cytochrome P450 enzymes offer regioselectivity but require optimization:

  • Pseudomonas putida cultures demethylate phyllanthin at 1- and 4-positions under aerobic conditions (pH 7.2, 72h), albeit with lower yields (≈35%).

Deuterium Labeling Techniques

Hydrogen-Deuterium Exchange

Acid- or base-catalyzed exchange introduces deuterium at labile protons:

  • Acidic conditions : Reflux in D₂O/DCl (1:1) at 110°C for 24h replaces α-protons to carbonyl groups.

  • Basic conditions : NaOD/D₂O at 80°C targets β-hydroxy protons, achieving ≈85% deuteration.

Synthesis from Deuterated Precursors

Deuterated phyllanthin is synthesized via:

  • Deuteromethylation : Reaction of demethylated intermediate with CD₃I/K₂CO₃ in DMF, yielding 25–30% incorporation at non-target sites.

  • Deuterated reducing agents : NaBD₄ reduces ketones to deuterated alcohols, though applicability to lignans remains untested.

Position-Specific Labeling

Strategic deuteration at C-7 and C-7' (adjacent to lactone carbonyls) is achieved using:

  • Deuterated benzyl halides : Suzuki-Miyaura coupling with deuterated arylboronic acids constructs the deuterated dibenzyl backbone.

Integrated Synthesis Protocol

Stepwise Procedure

  • Isolation : Extract phyllanthin (1.5g) from 100g dried P. amarus.

  • Demethylation : Treat with BBr₃ (2.2eq) in CH₂Cl₂ at −78°C for 6h.

  • Deuteration : Reflux in D₂O/DCl (12h) to incorporate deuterium at C-7 and C-7'.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the target compound (overall yield: 18–22%).

Analytical Validation

  • NMR : Disappearance of OCH₃ signals (δ 3.2–3.5 ppm) confirms demethylation.

  • Mass spectrometry : ESI-MS m/z 457.2 [M+H]⁺ with +4 Da shift verifies deuteration.

  • Isotopic purity : ≥98% d4 by LC-MS/MS using deuterated internal standards.

Challenges and Optimization Opportunities

  • Selectivity : Competing demethylation at non-target sites (e.g., 3-OCH₃) necessitates protective group strategies.

  • Deuterium stability : Acidic conditions may cause retro-exchange; neutral pH workup is recommended.

  • Scalability : Low yields in enzymatic steps limit industrial applicability, favoring chemical methods.

Q & A

Q. What analytical techniques are recommended for structural identification and purity assessment of 1,4-O-Didesmethyl Phyllanthin-d4?

To confirm the structure and purity, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR and 13C^13C-NMR) with high-resolution mass spectrometry (HR-MS). Deuterium labeling in the compound necessitates careful interpretation of isotopic patterns in MS data. For purity, use HPLC with UV detection (λ = 254–280 nm) and compare retention times against unlabeled Phyllanthin standards. Reproducibility across multiple batches can be validated via column chromatography coupled with thin-layer chromatography (TLC) .

Q. How can researchers design an initial pharmacological screening protocol to evaluate the anti-HBV activity of this compound?

Use in vitro models such as HepG2.2.15 cells (HBV-replicating hepatocytes). Measure inhibition of HBV DNA replication via quantitative PCR (qPCR) and assess HBxAg expression using ELISA. Include a positive control (e.g., Lamivudine) and dose-response experiments (e.g., 1–100 µM). Validate cytotoxicity via MTT assays. Triplicate experiments and statistical analysis (ANOVA with post-hoc tests) are critical to minimize variability .

Q. What are the challenges in synthesizing this compound, and how can isotopic labeling efficiency be optimized?

The deuterated methyl groups require selective deuteration during synthesis. Use deuterated reagents (e.g., D2OD_2O, CD3ICD_3I) under controlled pH and temperature to avoid isotopic exchange side reactions. Monitor deuteration efficiency via mass spectrometry and optimize reaction time to >24 hours. Purification via preparative HPLC with deuterium-stable solvents (e.g., deuterated chloroform) ensures minimal isotopic loss .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved in preclinical studies?

Discrepancies in bioavailability or half-life may arise from differences in animal models (e.g., rodents vs. primates) or dosing regimens. Conduct cross-species PK studies with standardized protocols: administer the compound intravenously (IV) and orally, collect plasma samples at fixed intervals, and quantify via LC-MS/MS. Compare area under the curve (AUC) and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What experimental strategies can elucidate the molecular mechanism by which this compound inhibits HBV replication?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed host/viral proteins. Use siRNA knockdown or CRISPR-Cas9 to validate candidate pathways (e.g., HBV cccDNA formation or viral polymerase activity). For direct target identification, employ surface plasmon resonance (SPR) or thermal shift assays to test binding affinity to HBV core proteins .

Q. How should researchers address potential off-target effects in cytotoxicity assays?

Perform high-content screening (HCS) with multi-parameter endpoints (e.g., mitochondrial membrane potential, ROS levels). Compare results across cell lines (e.g., primary hepatocytes vs. cancer lines). Use cheminformatics tools (e.g., SwissTargetPrediction) to predict off-target interactions. Validate findings with in silico docking studies against human kinase panels .

Q. What methodologies are suitable for studying the compound’s synergy with existing antiviral agents?

Design combination index (CI) assays using the Chou-Talalay method. Test serial dilutions of this compound with Tenofovir or Entecavir. Calculate synergy scores (CI < 1) and validate with isobologram analysis. Mechanistic synergy can be explored via time-course experiments measuring HBV DNA reduction rates .

Data Analysis & Interpretation

Q. How can researchers statistically validate contradictory results in dose-response experiments?

Apply meta-analysis to aggregate data from independent replicates or studies. Use mixed-effects models to account for inter-experiment variability. Sensitivity analysis (e.g., leave-one-out approach) identifies outliers. Confirm reproducibility via Bland-Altman plots or intraclass correlation coefficients (ICC) .

Q. What bioinformatics tools are recommended for integrating omics data with pharmacological outcomes?

Use STRING for protein-protein interaction networks, KEGG Mapper for pathway enrichment, and Cytoscape for visualization. For transcriptomics, leverage DESeq2 for differential expression and GSEA for gene set analysis. Cross-reference results with HBV-specific databases (e.g., HBVdb) to prioritize viral-host interaction nodes .

Tables for Key Parameters

Parameter Method Typical Range Reference
IC50 (HBV DNA inhibition)qPCR (HepG2.2.15 cells)5–50 µM
Deuteration EfficiencyHR-MS (isotopic abundance)>95%
Plasma Half-life (IV, mice)LC-MS/MS2.5–4.2 hours
Synergy Score (CI)Chou-Talalay Assay0.3–0.8 (strong synergy)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.